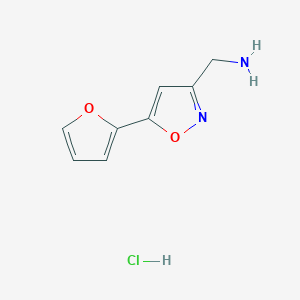
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride
Descripción general
Descripción
The compound "4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride" is a derivative of the tetrahydropyridine class, which is known for its diverse chemical properties and potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into the structural and chemical characteristics of related tetrahydropyridine derivatives, which can be used to infer properties about the compound .
Synthesis Analysis
The synthesis of tetrahydropyridine derivatives often involves cyclization reactions and the use of catalysts. For example, the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst leads to the formation of various tetrahydropyridine derivatives . Similarly, the condensation of aromatic aldehydes with cyanothioacetamide and other reagents in the presence of N-methylmorpholine results in the stereoselective formation of tetrahydropyridine thiolates . These methods suggest that the synthesis of "this compound" could involve similar cyclization and condensation reactions.
Molecular Structure Analysis
The molecular structure of tetrahydropyridine derivatives is often characterized by X-ray diffraction studies. For instance, the crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows the chlorophenyl ring making a significant dihedral angle with the tetrahydropyrimidine ring . This suggests that in "this compound," the 3-chlorophenyl group may also exhibit a distinct orientation relative to the tetrahydropyridine core.
Chemical Reactions Analysis
Tetrahydropyridine derivatives can undergo various chemical reactions, leading to the formation of different products. For example, reactions with hydrazines can result in the formation of dihydropyrazolone and oxazole derivatives . Additionally, the treatment of thiolates with hydrochloric acid can lead to the formation of thione and enethiol tautomers . These reactions indicate that "this compound" may also be reactive towards nucleophiles and acids, potentially leading to a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyridine derivatives can be influenced by their molecular structure. For instance, the presence of chloro substituents and the conformation of the tetrahydropyridine ring can affect the compound's reactivity and stability . The crystallographic data provided in the papers suggest that these compounds can form hydrogen bonds and other intermolecular interactions, which could be relevant for the solubility and crystallinity of "this compound" .
Aplicaciones Científicas De Investigación
Neurological Studies
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride is structurally similar to MPTP, a compound known for its neurological effects, particularly in the study of Parkinson's disease. MPTP exposure produces a syndrome that resembles Parkinson's disease, offering insights into the biochemical abnormalities associated with this condition. This similarity allows researchers to study the impact of dopamine deficiency and explore the underlying mechanisms of parkinsonism, which is characterized by the selective destruction of nigrostriatal dopamine neurons, leading to movement disorders. The compound's impact on biogenic amine metabolites in cerebrospinal fluid and urine has been extensively studied, providing valuable information on the pathophysiology of Parkinson's disease and related conditions (Burns et al., 1985).
Environmental Impact Studies
The presence of chlorophenyl compounds, such as 3-chlorophenol, a component of this compound, in the environment has been extensively reviewed. These compounds generally exert moderate toxic effects on mammalian and aquatic life, with the toxicity to fish upon long-term exposure being particularly notable. The persistence of these compounds in the environment can vary significantly depending on the presence of adapted microflora capable of biodegrading them. Their strong organoleptic effect is a striking feature, impacting the aquatic environment and requiring thorough assessment for environmental management (Krijgsheld & Gen, 1986).
Reproductive Toxicity Studies
Similar phenolic compounds have been studied for their potential impact on reproduction. For instance, Benzophenone-3, a common ultraviolet filter, has been detected in large concentrations in various biological mediums, raising concerns about its reproductive toxicity. Studies on humans and animals suggest that high levels of exposure can lead to altered estrogen and testosterone balance due to endocrine-disrupting effects, impacting birth weight, gestational age, and reproductive genes. This highlights the importance of understanding the potential endocrine-disrupting properties and reproductive toxicity of related compounds, including this compound (Ghazipura et al., 2017).
Mecanismo De Acción
Target of Action
It’s structurally similar to 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine , which is known to have biological activity
Mode of Action
Based on its structural similarity to other phenylpiperazines, it may interact with its targets in a similar manner . Phenylpiperazines are known to mediate their effects by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
Pyrazole-bearing compounds, which are structurally similar, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds may affect various biochemical pathways related to these diseases.
Pharmacokinetics
It can be analyzed by reverse phase (rp) hplc method with simple conditions . This method is suitable for pharmacokinetics .
Result of Action
Structurally similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These compounds may have similar effects.
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-4,8,13H,5-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJHLHRSTDZYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725430 | |
| Record name | 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143017-59-8 | |
| Record name | 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E,2S,3R)-1,3-dihydroxyheptadec-4-en-2-yl]octadecanamide](/img/structure/B3031010.png)





![[3-(4-Chlorophenyl)oxetan-3-YL]methanamine](/img/structure/B3031019.png)



![4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3031024.png)

